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molecular formula C12H7BrF2O2S B8402808 1-Bromo-2-fluoro-4-[(4-fluorophenyl)sulfonyl]benzene

1-Bromo-2-fluoro-4-[(4-fluorophenyl)sulfonyl]benzene

Cat. No. B8402808
M. Wt: 333.15 g/mol
InChI Key: TVMZILMSILCCQD-UHFFFAOYSA-N
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Patent
US08008350B2

Procedure details

Ferric chloride (0.5 g) was added to a mixture of 4-bromo-3-fluoro-benzenesulfonyl chloride (2.5 g) and fluorobenzene (3 ml) and then stirred at reflux for 18 hours. The flask was cooled to room temperature and the residue was partitioned between aqueous NaHCO3 and DCM. The DCM layer was washed with brine, dried (MgSO4) and evaporated under reduced pressure. The residue was recrystallised from ethanol to give buff coloured crystals.
[Compound]
Name
Ferric chloride
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:17]2[CH:18]=[CH:19][C:14]([F:13])=[CH:15][CH:16]=2)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12]

Inputs

Step One
Name
Ferric chloride
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous NaHCO3 and DCM
WASH
Type
WASH
Details
The DCM layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ethanol
CUSTOM
Type
CUSTOM
Details
to give buff coloured crystals

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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